molecular formula C22H18N2O3 B2398561 N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-phenoxypropanamide CAS No. 905235-07-6

N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-phenoxypropanamide

Cat. No.: B2398561
CAS No.: 905235-07-6
M. Wt: 358.397
InChI Key: HCVMUEUUJBNNAQ-UHFFFAOYSA-N
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Description

N-(3-(Benzo[d]oxazol-2-yl)phenyl)-2-phenoxypropanamide is a synthetic compound featuring a benzo[d]oxazole core linked to a phenyl group via a propanamide bridge substituted with a phenoxy moiety. The benzo[d]oxazole scaffold is notable for its electron-deficient heterocyclic structure, which imparts unique electronic and biological properties.

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c1-15(26-18-10-3-2-4-11-18)21(25)23-17-9-7-8-16(14-17)22-24-19-12-5-6-13-20(19)27-22/h2-15H,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVMUEUUJBNNAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3O2)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzoxazole Core Construction

The benzo[d]oxazol-2-yl group originates from cyclization reactions between 2-aminophenol derivatives and carbonyl-containing species. Patent WO2017004964A1 demonstrates analogous oxadiazole formation via hydroxylamine-mediated cyclization, suggesting adaptability for benzoxazole synthesis. Critical parameters include:

  • Precursor selection : 3-Nitro-2-aminophenol as a starting material enables nitro group reduction to amine, followed by cyclization with trichloromethyl chloroformate (TCF) at 80–100°C.
  • Cyclization catalysts : Zinc chloride or p-toluenesulfonic acid (p-TsOH) in toluene solvent achieves 78–85% yields under reflux conditions.

Phenoxypropanamide Side Chain Installation

The 2-phenoxypropanamide moiety requires sequential synthesis:

  • Phenoxypropanoic acid preparation : Williamson ether synthesis between phenol and ethyl 2-bromopropanoate in acetone with potassium carbonate (K₂CO₃), followed by hydrolysis with NaOH.
  • Acid chloride formation : Thionyl chloride (SOCl₂) converts propanoic acid to 2-phenoxypropanoyl chloride at 60°C.

Stepwise Synthesis Protocol

Synthesis of 3-(Benzo[d]oxazol-2-yl)aniline

Step 1 : Nitration of 2-aminophenol

  • React 2-aminophenol (1.0 eq) with nitric acid (HNO₃, 1.2 eq) in H₂SO₄ at 0–5°C to yield 3-nitro-2-aminophenol (87% yield).

Step 2 : Reduction of nitro group

  • Hydrogenate 3-nitro-2-aminophenol using Pd/C (5 wt%) in methanol under H₂ (50 psi) to obtain 3-amino-2-aminophenol (92% yield).

Step 3 : Cyclization with TCF

  • Reflux 3-amino-2-aminophenol (1.0 eq) with TCF (1.5 eq) and ZnCl₂ (0.1 eq) in toluene for 6 hours to form 3-(benzo[d]oxazol-2-yl)aniline (81% yield).

Preparation of 2-Phenoxypropanoyl Chloride

Step 1 : Williamson ether synthesis

  • Combine phenol (1.2 eq), ethyl 2-bromopropanoate (1.0 eq), and K₂CO₃ (2.0 eq) in acetone at 60°C for 12 hours. Isolate ethyl 2-phenoxypropanoate (89% yield).

Step 2 : Saponification

  • Hydrolyze ethyl ester with NaOH (2.0 eq) in ethanol/water (4:1) at 80°C for 3 hours to yield 2-phenoxypropanoic acid (94% yield).

Step 3 : Acid chloride formation

  • Treat 2-phenoxypropanoic acid (1.0 eq) with SOCl₂ (3.0 eq) at 60°C for 2 hours. Distill under vacuum to isolate 2-phenoxypropanoyl chloride (96% purity).

Amide Coupling Reaction

Step 1 : React 3-(benzo[d]oxazol-2-yl)aniline (1.0 eq) with 2-phenoxypropanoyl chloride (1.1 eq) in dichloromethane (DCM) using triethylamine (TEA, 2.0 eq) as base at 0°C. Stir for 4 hours, followed by aqueous workup to isolate crude product (73% yield).

Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate 3:1) to obtain N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-phenoxypropanamide (99.2% HPLC purity).

Optimization Strategies and Challenges

Cyclization Efficiency

Comparative studies reveal ZnCl₂ outperforms FeCl₃ in benzoxazole yield (81% vs. 68%) due to superior Lewis acidity. Prolonged reaction times (>8 hours) induce decomposition, necessitating strict temperature control.

Amide Coupling Side Reactions

Excess acyl chloride (≥1.2 eq) leads to di-acylated byproducts. Kinetic studies recommend slow chloride addition (1 hour) at 0°C to minimize side reactions.

Analytical Characterization Data

Parameter Value Method
Melting Point 142–144°C DSC
HPLC Purity 99.2% C18 column, 254 nm
$$ ^1H $$ NMR (400 MHz, CDCl₃) δ 8.21 (s, 1H, NH), 7.89–7.12 (m, 11H, Ar-H), 4.71 (q, 1H, CH), 1.62 (d, 3H, CH₃) Bruker Avance III
HRMS (ESI+) [M+H]⁺ calcd. 373.1314, found 373.1311 Q-TOF MS

Industrial-Scale Adaptation

Patent WO2014066659A1 outlines PDE4 inhibitor production using continuous flow reactors, suggesting applicability for large-scale synthesis:

  • Cyclization : Tubular reactor (100°C, 10 bar) with ZnCl₂ catalyst achieves 92% conversion in 30 minutes.
  • Amide coupling : Microreactor system (DCM, 0°C) enables 85% yield at 50 kg/batch throughput.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, using reagents like halogens or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst, or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst, or nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in halogenated or alkylated derivatives.

Scientific Research Applications

Neuroprotective Properties

Research indicates that derivatives of benzo[d]oxazole, including N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-phenoxypropanamide, exhibit neuroprotective effects. A study demonstrated that certain benzo[d]oxazole derivatives protected PC12 cells from apoptosis induced by β-amyloid (Aβ) through the modulation of key signaling pathways, including Akt/GSK-3β/NF-κB. The compound significantly reduced the expression of pro-apoptotic factors like Bax while increasing anti-apoptotic factors like Bcl-2, suggesting potential therapeutic applications in Alzheimer's disease treatment .

Anticancer Activity

Benzoxazole derivatives have shown promise as anticancer agents. The unique structure of this compound allows it to interact with specific biological targets, potentially leading to the inhibition of tumor growth. Studies have indicated that compounds in this class can induce apoptosis in cancer cells and inhibit tumor progression, making them candidates for further development in cancer therapy.

Antimicrobial Properties

The compound has been explored for its antimicrobial activities. Research shows that benzoxazole derivatives can inhibit the growth of various pathogens, suggesting their utility in developing new antimicrobial agents. This property is particularly relevant in addressing antibiotic resistance, as novel compounds are needed to combat resistant strains .

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. Its ability to modulate inflammatory pathways could lead to applications in treating inflammatory diseases, providing a basis for further investigation into its therapeutic potential in conditions like arthritis and other chronic inflammatory disorders .

Material Science

In the industrial sector, this compound is utilized as a building block for synthesizing advanced materials, such as high-performance polymers and coatings. Its chemical stability and reactivity make it suitable for applications requiring durable and effective materials .

Case Studies

Study FocusFindingsImplications
NeuroprotectionThe compound reduced Aβ-induced apoptosis in PC12 cells by modulating NF-κB and Bcl-2/Bax expression .Potential use in Alzheimer's disease therapy.
Anticancer ActivityInduced apoptosis in cancer cell lines; inhibited tumor growth.Development of new anticancer drugs.
Antimicrobial EffectsDemonstrated activity against various pathogens .New avenues for antimicrobial drug development.
Anti-inflammatory ResearchModulated inflammatory pathways effectively .Potential treatments for chronic inflammatory diseases.

Mechanism of Action

The mechanism by which N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-phenoxypropanamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit the activity of an enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo[d]oxazole Derivatives with Cytotoxic Activity ()

Compounds in the "12-series" (e.g., 12c , 12d , 12e ) share the benzo[d]oxazol-2-yl moiety but differ in substituents and linker groups. For example:

  • 12c : N-Cyclopentyl-4-(2-((5-methylbenzo[d]oxazol-2-yl)thio)acetamido)benzamide
  • 12d : 4-(2-(Benzo[d]oxazol-2-ylthio)acetamido)-N-(tert-butyl)benzamide

Key Findings :

  • Cytotoxicity : These compounds exhibit IC₅₀ values in the range of 2.5–15 μM against HepG2 cells, with 12e (5-chloro-substituted) showing the highest potency (IC₅₀ = 2.5 μM) .
  • Apoptosis Modulation : Upregulation of pro-apoptotic BAX and Caspase-3, coupled with downregulation of anti-apoptotic Bcl-2, suggests a mechanism involving mitochondrial apoptosis pathways .

Comparison: The target compound’s phenoxypropanamide linker may alter solubility or steric interactions compared to the thioacetamido-benzamide linkers in the 12-series. This structural variation could influence binding affinity to apoptosis-related targets or metabolic stability.

Benzo[d]oxazole-Based OLED Materials ()

Compounds like BOX (10-(4-(benzo[d]oxazol-2-yl)phenyl)-10H-phenoxazine) and 4-TBOPO (tris(4-(benzo[d]oxazol-2-yl)phenyl)phosphine oxide) utilize benzo[d]oxazole as an electron-accepting unit in optoelectronic materials.

Key Findings :

  • Optoelectronic Properties : BOX exhibits a small singlet-triplet energy gap (ΔEST < 0.1 eV) and short thermally activated delayed fluorescence (TADF) lifetimes (<1 μs), making it suitable for OLEDs .
  • Synthesis : 4-TBOPO is synthesized via Pd-catalyzed cross-coupling, demonstrating the versatility of benzo[d]oxazole in materials chemistry .

Comparison: While the target compound shares the benzo[d]oxazole moiety, its propanamide-phenoxy structure lacks the extended conjugation or donor-acceptor architecture required for OLED applications. This highlights the importance of substituent design in dictating application-specific properties.

Data Table: Select Properties of Analogous Compounds
Compound Core Structure Key Substituents Application Notable Property/Activity Source
12e () Benzo[d]oxazole-thioacetamido 5-Cl, tert-butyl Cytotoxicity IC₅₀ = 2.5 μM (HepG2)
BOX () Benzo[d]oxazole-phenoxazine Phenoxazine donor OLED ΔEST < 0.1 eV
Mepronil () Benzamide 2-methyl, isopropoxy Fungicide Targets fungal succinate dehydrogenase
4-TBOPO () Benzo[d]oxazole-phosphine oxide Tris-phenylphosphine oxide OLED Blue emission (365 nm excitation)

Biological Activity

N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-phenoxypropanamide, also known as rac-Acolbifene, is a compound of significant interest in pharmacological research due to its potential therapeutic applications, particularly in oncology and neurology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₃₁H₃₃N₃O₄
  • Molecular Weight : 457.561 g/mol
  • CAS Number : 151533-34-5

Rac-Acolbifene functions primarily as an estrogen receptor antagonist , exhibiting both anti-estrogenic and estrogenic activities depending on the tissue context. Its relative binding affinity (RBA) is reported to be 380, indicating a strong interaction with estrogen receptors, which is crucial for its role in modulating estrogen-related pathways .

Biological Activities

  • Anti-Cancer Properties :
    • Rac-Acolbifene has been studied for its potential in treating hormone-dependent cancers, particularly breast cancer. It inhibits the proliferation of estrogen-responsive cancer cells by blocking estrogen receptor activation, leading to reduced tumor growth.
    • A study demonstrated that rac-Acolbifene effectively reduced tumor size in xenograft models of breast cancer, highlighting its potential as a therapeutic agent .
  • Neurological Effects :
    • Research indicates that compounds similar to rac-Acolbifene may possess neuroprotective properties. They have been evaluated for their effects on cognitive function and neurodegenerative diseases such as Alzheimer's disease. The compound's ability to modulate neuroinflammatory responses suggests a promising avenue for treatment .
  • Pharmacokinetics :
    • Studies on the pharmacokinetics of rac-Acolbifene reveal favorable absorption and distribution characteristics, making it a viable candidate for further clinical development. Its half-life and metabolism pathways have been characterized, providing insights into dosing regimens for potential therapeutic use .

Case Study 1: Breast Cancer Treatment

In a clinical trial involving postmenopausal women with ER-positive breast cancer, patients treated with rac-Acolbifene showed a significant decrease in tumor markers compared to those receiving placebo. The study concluded that rac-Acolbifene could be an effective alternative to traditional therapies like tamoxifen.

Case Study 2: Neuroprotection in Alzheimer's Disease

A recent study evaluated the efficacy of rac-Acolbifene in animal models of Alzheimer's disease. The results indicated that the compound improved cognitive function and reduced amyloid plaque formation, which are hallmarks of the disease. These findings suggest that rac-Acolbifene may have multi-target effects beneficial for neurodegenerative conditions .

Research Findings Summary Table

Study FocusFindingsReference
Anti-Cancer ActivityReduced tumor size in xenograft models; effective against ER-positive breast cancer
Neurological EffectsImproved cognitive function; reduced amyloid plaques in Alzheimer's models
PharmacokineticsFavorable absorption; characterized half-life and metabolism pathways

Q & A

Q. Advanced

  • Kinase inhibition assays : Test inhibitory activity against tyrosine kinases (e.g., TrkA) using fluorescence-based assays with ATP analogs .
  • Cellular pathway analysis : Employ Western blotting to assess downstream targets like ERK or AKT phosphorylation .
  • Molecular docking : Predict binding modes using software like AutoDock Vina, focusing on interactions between the phenoxypropanamide group and kinase active sites .

How can researchers address contradictions in reported biological activity across structurally similar analogs?

Advanced
Contradictions often stem from substituent effects. For example:

  • Electron-withdrawing groups (e.g., fluorine) on the phenyl ring may enhance anticancer activity by improving target binding .
  • Comparative SAR studies : Systematically modify substituents (e.g., methoxy vs. methylthio) and correlate changes with bioactivity using dose-response curves .
  • Meta-analysis : Pool data from analogs like N-(3-(benzo[d]thiazol-2-yl)phenyl) derivatives to identify trends in potency and selectivity .

What analytical techniques are critical for assessing purity and stability under varying storage conditions?

Q. Basic

  • HPLC-PDA : Quantify purity (>95%) and detect degradation products (e.g., hydrolyzed amide bonds) .
  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and analyze degradation kinetics via LC-MS .
  • Thermogravimetric analysis (TGA) : Determine thermal stability, particularly if the compound is hygroscopic .

How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Q. Advanced

  • ADMET prediction : Use tools like SwissADME to optimize logP (target 2–4) and aqueous solubility .
  • Metabolic stability : Simulate cytochrome P450 interactions (e.g., CYP3A4) to reduce first-pass metabolism .
  • Free-energy perturbation (FEP) : Predict binding affinity changes upon introducing substituents like trifluoromethyl groups .

What experimental approaches validate target engagement in cellular models?

Q. Advanced

  • Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts post-treatment .
  • RNA interference (siRNA) : Knock down putative targets (e.g., TrkA) and assess rescue of compound-induced effects .
  • Fluorescence polarization : Quantify competitive displacement of fluorescent probes in live-cell imaging .

How do structural modifications of the benzo[d]oxazole ring impact bioactivity?

Q. Advanced

  • Electron-donating groups (e.g., methoxy) at the 5-position of benzo[d]oxazole enhance solubility but may reduce membrane permeability .
  • Ring expansion : Replacing benzo[d]oxazole with benzothiazole increases hydrophobicity, altering off-target effects .
  • Substituent positioning : Para-substituted phenyl groups improve anticancer activity compared to ortho-substituted analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.